molecular formula C18H16N4OS B2890448 2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide CAS No. 872701-50-3

2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2890448
CAS No.: 872701-50-3
M. Wt: 336.41
InChI Key: BUHYKZLWDVZHBR-UHFFFAOYSA-N
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Description

2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinyl and pyridinyl precursors, followed by their coupling through a thioether linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve high-purity compounds suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides, under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide
  • 2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide
  • 2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(phenyl)acetamide

Uniqueness

Compared to similar compounds, 2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide is unique due to its specific structural configuration, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and application in various scientific fields.

Properties

IUPAC Name

N-(2-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-13-5-2-3-7-15(13)20-17(23)12-24-18-9-8-16(21-22-18)14-6-4-10-19-11-14/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHYKZLWDVZHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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